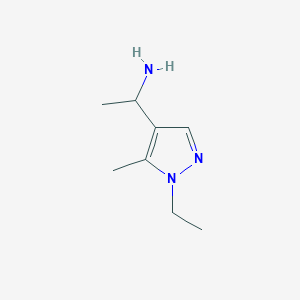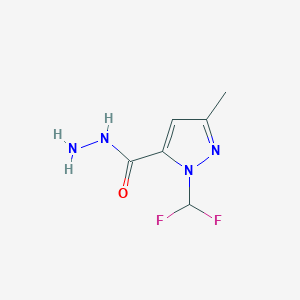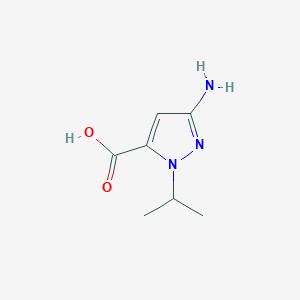![molecular formula C14H17FN4 B3373422 4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide CAS No. 1006463-55-3](/img/structure/B3373422.png)
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide
Descripción general
Descripción
The compound “4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide” is an organic compound containing a benzene ring, a pyrazole ring, and a carboximidamide group. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a benzene ring substituted with a fluoro group at the 4-position and a carboximidamide group at the 1-position. The carboximidamide group would be further substituted with a methyl group and a pyrazole ring, which in turn would be substituted with a propan-2-yl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluoro group on the benzene ring, the electron-donating methyl group on the carboximidamide, and the presence of the nitrogen atoms in the pyrazole and carboximidamide groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase its stability and lipophilicity, while the presence of the pyrazole and carboximidamide groups could enable it to participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Radiopharmaceutical Chemistry
This compound has been used in the field of radiopharmaceutical chemistry . It has been developed as a novel aromatic sulfonamide-based click chemistry building block . The compound can be prepared in a remotely controlled synthesis unit in 32 ± 5% decay-corrected radiochemical yield in a total synthesis time of 80 minutes .
Labeling of Biopolymers
The compound has been used for labeling of biopolymers . Despite the recent emergence of a multitude of highly innovative novel bioconjugation methods for 18F labeling of biopolymers, Cu (I)-mediated click chemistry with this compound represents a reliable, robust and efficient radiolabeling technique for peptides, proteins, and oligonucleotides with the short-lived positron emitter 18F .
Positron Emission Tomography (PET)
The compound has been used in the field of Positron Emission Tomography (PET) . PET is a non-invasive molecular imaging modality to obtain functional information of physiological, biochemical and pharmacological processes in living subjects at the cellular and molecular level .
Labeling of Peptides
The compound has been used for labeling of peptides . The versatility of this compound as a click chemistry building block was demonstrated by the labeling of a model peptide (phosphopeptide). The obtained radiochemical yield was 77% .
Labeling of Proteins
The compound has been used for labeling of proteins . It was used for labeling of a protein (HSA) and the obtained radiochemical yields were 55-60% .
Labeling of Oligonucleotides
The compound has been used for labeling of oligonucleotides . It was used for labeling of an oligonucleotide (L-RNA) and the obtained radiochemical yield was 25% .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c1-10(2)19-13(8-9-17-19)18-14(16-3)11-4-6-12(15)7-5-11/h4-10H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKJWWIQTLRWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3373388.png)



![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)




![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)